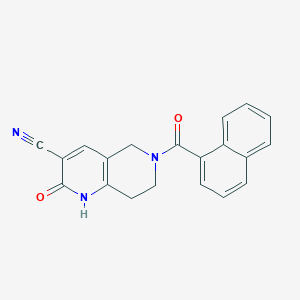

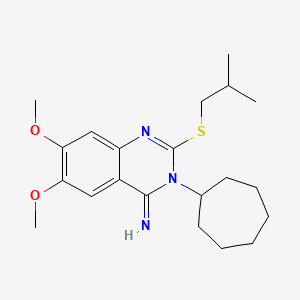

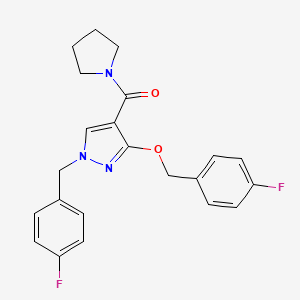

(1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as MPMP, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPMP is a piperidine derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Methodology : Effective synthesis of heterocycles containing both piperidine and pyridine rings remains a challenge. A study by Zhang et al. (2020) introduced a simple and efficient method for synthesizing related compounds, highlighting the potential for organic synthesis of other piperidine- and pyridine-containing heterocycles.

- Crystal Structure Analysis : The study of crystal structures of compounds with piperidine rings is essential for understanding their physical and chemical properties. Revathi et al. (2015) analyzed the crystal structure of a compound with piperidine rings, providing insights into molecular interactions.

Molecular Interaction and Pharmacological Potential

- Molecular Interaction Studies : Research by Shim et al. (2002) on N-(piperidin-1-yl)-substituted compounds focused on molecular interaction with cannabinoid receptors. This study is crucial for understanding the receptor-ligand interactions and developing pharmacophores.

- Potential in Drug Discovery : The study of piperidine derivatives in pharmacological contexts is important. For instance, Li et al. (2013) synthesized aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones and evaluated their efficacy as c-Met/ALK inhibitors in cancer treatment.

Catalysis and Chemical Reactions

- Catalysis Research : The study of catalytic reactions involving piperidine derivatives is significant. Kamiguchi et al. (2007) explored the N-alkylation of amines, including piperidine, with primary alcohols, demonstrating the potential for selective chemical transformations.

- Oxidative Cyclization : The role of piperidine derivatives in oxidative cyclization reactions was investigated by Dönges et al. (2014). This research contributes to the understanding of Lewis acid catalysis in organic synthesis.

Antimicrobial and Anticonvulsant Applications

- Antimicrobial Properties : Piperidine derivatives have been studied for their antimicrobial properties. Kumar et al. (2012) synthesized pyrazoline derivatives with piperidine and pyridine moieties, showing significant antimicrobial activity.

- Neurological Applications : The anticonvulsant potential of piperidine derivatives is an area of interest. For example, Aytemir and Çalış (2010) explored kojic acid derivatives with piperidine for their potential in treating seizures.

properties

IUPAC Name |

(1-methylpiperidin-3-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-19-8-2-4-13(11-19)16(21)20-9-3-5-14(12-20)22-15-10-17-6-7-18-15/h6-7,10,13-14H,2-5,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFWVMFIPDNKIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

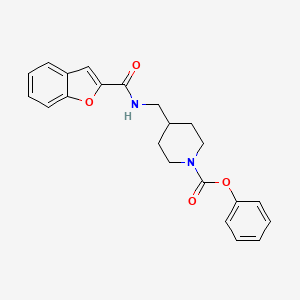

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2958999.png)

![1-((1R,5S)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2959009.png)

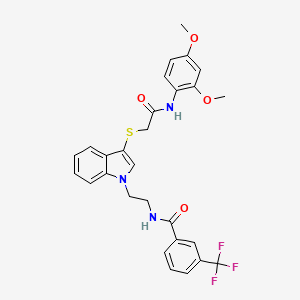

![N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2959010.png)

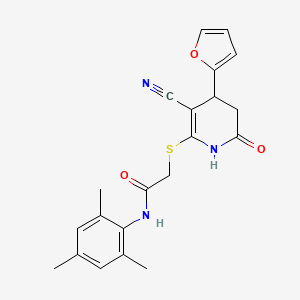

![2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2959017.png)